

Introduction: The Analytical Imperative for Isopropyl 3-hydroxybenzoate

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Compound of Interest

Compound Name: *Isopropyl 3-hydroxybenzoate*

CAS No.: 53631-77-9

Cat. No.: B1296879

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Isopropyl 3-hydroxybenzoate is an aromatic ester, an isomer of the more commonly known preservative Isopropylparaben (Isopropyl 4-hydroxybenzoate). As with many benzoate esters, its utility may be found in the pharmaceutical, cosmetic, or food industries as a preservative or as a key intermediate in organic synthesis.[1][2] The precise location of the hydroxyl group at the meta-position (position 3) of the benzene ring, as opposed to the para-position (position 4) in parabens, subtly alters its physicochemical properties, including polarity and reactivity. This structural difference necessitates the development and validation of specific analytical methods to ensure product quality, regulatory compliance, and safety.

Accurate and robust quantification is critical for determining the purity of the bulk substance, ensuring the correct concentration in final formulations, and for stability testing. This guide provides a comprehensive overview of the primary analytical techniques for the quantification of **Isopropyl 3-hydroxybenzoate**, with a focus on High-Performance Liquid Chromatography (HPLC) as the principal method. The methodologies described herein are grounded in established analytical principles for related phenolic esters and are designed to be validated in accordance with international regulatory standards.[3][4]

Physicochemical Properties

Understanding the fundamental properties of **Isopropyl 3-hydroxybenzoate** is the foundation for developing effective analytical methods.

Property	Value	Source
Chemical Formula	C ₁₀ H ₁₂ O ₃	[5]
Molecular Weight	180.20 g/mol	[5]
Structure	Isopropyl ester of 3-hydroxybenzoic acid	
Appearance	White to off-white crystalline powder (predicted)	
Solubility	Predicted to be soluble in alcohols (methanol, ethanol) and other organic solvents; sparingly soluble in water.	[6]
Key Functional Groups	Phenolic hydroxyl (-OH), Ester (-COO-), Aromatic Ring	

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the preeminent technique for the analysis of benzoate esters and parabens due to its high resolution, sensitivity, and versatility.[7][8] The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase, making it ideal for a molecule like **Isopropyl 3-hydroxybenzoate**.

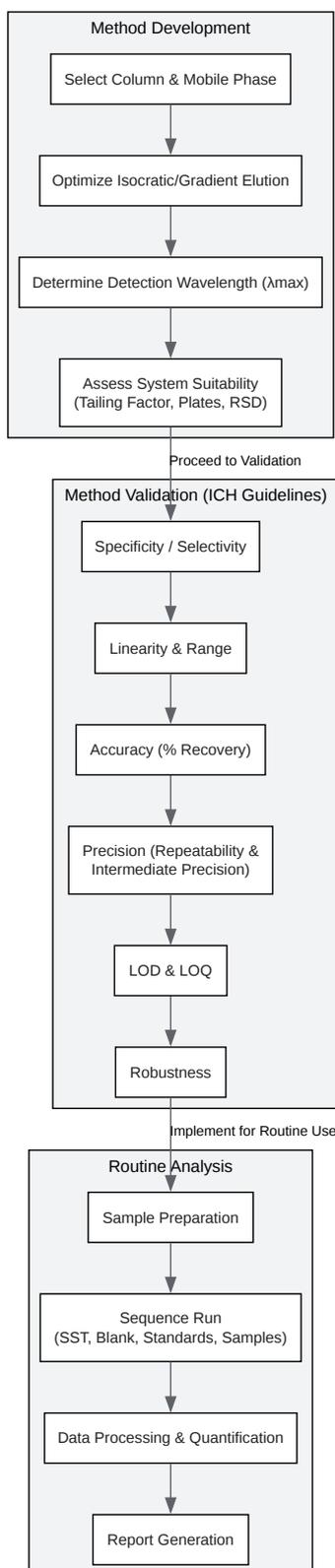
Causality of Method Design

- **Stationary Phase Selection:** A C18 (octadecylsilane) column is the standard choice. The nonpolar C18 chains provide strong hydrophobic interactions with the aromatic ring and isopropyl group of the analyte, leading to effective retention and separation from more polar impurities.
- **Mobile Phase Composition:** A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water is used. The organic solvent acts as the strong, eluting component. The ratio is optimized to achieve a suitable retention time, typically between 3 and 10 minutes for efficiency.

- **Mobile Phase pH Control:** The phenolic hydroxyl group on **Isopropyl 3-hydroxybenzoate** has an acidic pKa. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH should be buffered or acidified (e.g., with 0.1% formic or acetic acid) to a value at least 2 pH units below the analyte's pKa. This suppresses the ionization of the hydroxyl group, making the molecule less polar and more consistently retained on the C18 column.
- **Detection:** The aromatic ring of the molecule contains a chromophore that absorbs UV light. A UV detector, particularly a Diode Array Detector (DAD), is ideal. DAD allows for quantification at the wavelength of maximum absorbance (λ_{max}), enhancing sensitivity, and simultaneously provides spectral data across a range of wavelengths to assess peak purity. The λ_{max} for related compounds like methylparaben is around 255 nm, which serves as an excellent starting point for method development.[9]

Workflow for HPLC Method Development and Validation

The following diagram illustrates the logical flow from initial method setup through to full validation, ensuring a robust and reliable quantitative method.



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Caption: Logical workflow for HPLC method development, validation, and routine analysis.

Experimental Protocol: Quantification of Isopropyl 3-hydroxybenzoate by RP-HPLC-UV

This protocol describes a validated method for determining the concentration of **Isopropyl 3-hydroxybenzoate**. All validation parameters must meet the criteria set by the International Council for Harmonisation (ICH) guidelines.^[4]

Instrumentation and Materials

- High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- **Isopropyl 3-hydroxybenzoate** Reference Standard (high purity).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Water (HPLC grade or ultrapure).
- Formic acid (analytical grade).
- Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

Parameter	Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Industry standard for robust hydrophobic separation.
Mobile Phase A	0.1% Formic Acid in Water	Acidifier to ensure sharp, symmetrical peak shape.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic modifier for elution.
Gradient	0-2 min: 40% B 2-8 min: 40% to 70% B 8-9 min: 70% to 40% B 9-12 min: 40% B (Equilibration)	Gradient elution ensures separation from potential impurities and a reasonable run time.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Injection Vol.	10 µL	
Detection	DAD, 255 nm	Wavelength near the expected λ_{max} for good sensitivity.
Run Time	12 minutes	

Preparation of Solutions

- Diluent: Methanol or a mixture of Water/Acetonitrile (50:50 v/v).
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **Isopropyl 3-hydroxybenzoate** Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Calibration Standards (e.g., 1 - 100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent.

- Sample Solution: Accurately weigh a quantity of the sample expected to contain **Isopropyl 3-hydroxybenzoate** and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

Analytical Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Perform six replicate injections of a mid-level calibration standard (e.g., 50 µg/mL) to establish system suitability.
- Inject the calibration standards in sequence from lowest to highest concentration.
- Inject the sample solutions.
- Inject a calibration standard periodically (e.g., after every 10 sample injections) to verify system stability.

Data Analysis and Calculations

- Integrate the peak area of **Isopropyl 3-hydroxybenzoate** in all chromatograms.
- Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards. The correlation coefficient (r^2) should be ≥ 0.999 .
- Determine the concentration of **Isopropyl 3-hydroxybenzoate** in the sample solutions using the equation of the line from the calibration curve. Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
- Calculate the final assay value (e.g., as a percentage w/w) by accounting for the initial sample weight and dilution factors.

Method Validation Summary

This protocol must be validated to prove its suitability for its intended purpose.

Validation Parameter	Typical Acceptance Criteria (as per ICH)
Specificity	No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity index > 0.995.
Linearity	Correlation coefficient (r^2) \geq 0.999 over the specified range.
Accuracy	Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision (RSD%)	Repeatability (n=6): RSD \leq 1.0%. Intermediate Precision: RSD \leq 2.0%.
LOD & LOQ	Signal-to-Noise Ratio: LOD \approx 3:1, LOQ \approx 10:1.
Robustness	Results remain unaffected by small, deliberate changes in method parameters (e.g., flow rate \pm 10%, column temp \pm 5°C, mobile phase composition \pm 2%).

Alternative and Confirmatory Techniques

While HPLC is the primary method, other techniques can be employed for confirmatory analysis or for different applications.

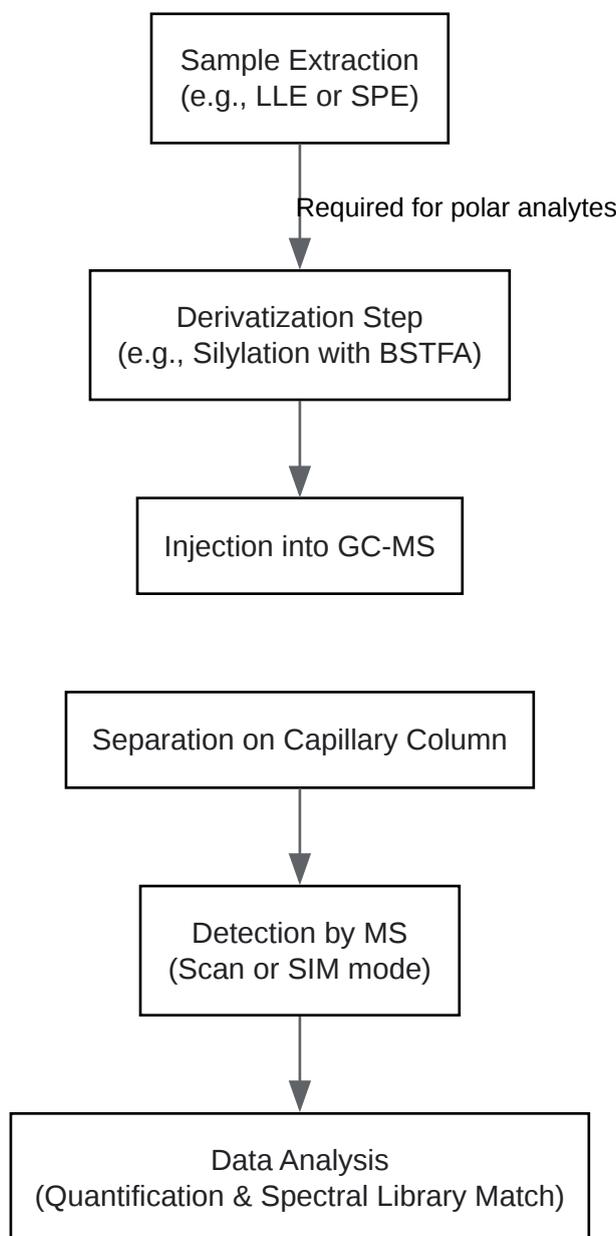
Gas Chromatography (GC)

GC is a powerful technique for separating volatile and semi-volatile compounds.^{[10][11]} For **Isopropyl 3-hydroxybenzoate**, which has a polar hydroxyl group, chemical derivatization is often recommended.

- Principle: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
- Derivatization: To improve volatility and thermal stability, the acidic proton of the phenolic group can be replaced with a nonpolar group, such as through silylation (e.g., using BSTFA). This reduces peak tailing and improves sensitivity.

- Detection: A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) offers definitive identification based on the compound's mass spectrum and fragmentation pattern.[10]

Workflow for GC-MS Analysis



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